molecular formula C12H13NO B1266976 4,5,8-Trimethylquinolin-2-ol CAS No. 53761-43-6

4,5,8-Trimethylquinolin-2-ol

Cat. No. B1266976
CAS RN: 53761-43-6
M. Wt: 187.24 g/mol
InChI Key: QWUGOXHPDJPRLE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 4,5,8-Trimethylquinolin-2-ol is 187.24 . Its molecular formula is C12H13NO . The InChI code is 1S/C12H13NO/c1-7-4-5-8(2)12-11(7)9(3)6-10(14)13-12/h4-6H,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5,8-Trimethylquinolin-2-ol include a molecular weight of 187.24 and a molecular formula of C12H13NO . It is a powder at room temperature .

Scientific Research Applications

Photovoltaic Applications

Quinoline derivatives, including 4,5,8-Trimethylquinolin-2-ol, have been used in third-generation photovoltaic applications . They have been implemented in photovoltaic cells, with their architecture and design being explored for potential improvements in performance .

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . The properties of 4,5,8-Trimethylquinolin-2-ol could potentially enhance the efficiency and lifespan of these devices.

Transistors

4,5,8-Trimethylquinolin-2-ol and other quinoline derivatives are also used in transistors . Their unique properties can contribute to the performance and efficiency of these electronic components.

Biomedical Applications

There is ongoing research into the potential biomedical applications of quinoline derivatives . While specific applications for 4,5,8-Trimethylquinolin-2-ol are not mentioned, the broader class of compounds is being considered for use in various biomedical contexts.

Safety and Hazards

The safety information for 4,5,8-Trimethylquinolin-2-ol indicates that it has a GHS07 pictogram, with hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

Mechanism of Action

Mode of Action

Quinoline derivatives have been known to exhibit diverse biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . The specific interactions of 4,5,8-Trimethylquinolin-2-ol with its targets and the resulting changes are subjects of ongoing research.

properties

IUPAC Name

4,5,8-trimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-7-4-5-8(2)12-11(7)9(3)6-10(14)13-12/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUGOXHPDJPRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=O)NC2=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296527
Record name 4,5,8-trimethylquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,8-Trimethylquinolin-2-ol

CAS RN

53761-43-6
Record name NSC109754
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5,8-trimethylquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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